5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione
Description
Chemical Nomenclature and Structural Features
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione (CAS: 1803566-67-7) is a heterocyclic organic compound with the molecular formula $$ \text{C}{16}\text{H}{14}\text{N}{2}\text{O}{3} $$ and a molecular weight of 282.3 g/mol. Its IUPAC name, 5-(2-(benzyloxy)phenyl)-1H-imidazole-2,4-diol , reflects its structural complexity. The compound features:
- A five-membered imidazolidine-2,4-dione core with two ketone groups at positions 2 and 4.
- A 2-(benzyloxy)phenyl substituent at position 5, comprising a phenyl ring linked to a benzyl ether group.
- A planar imidazolidine ring stabilized by resonance between the nitrogen lone pairs and carbonyl groups.
The SMILES notation (O=C1NC(C(C2=CC=CC=C2OCC3=CC=CC=C3)N1)=O) highlights the connectivity of functional groups, while X-ray crystallography confirms the ortho substitution pattern of the benzyloxy group on the phenyl ring. The compound’s hydrogen-bonding capacity (via NH and carbonyl groups) enhances its reactivity in synthetic and biological contexts.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Imidazolidine-2,4-dione (hydantoin derivative) |
| Substituents | 2-(Benzyloxy)phenyl group at position 5 |
| Molecular Weight | 282.3 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one ether oxygen) |
Historical Context and Evolution of Imidazolidine-2,4-dione Derivatives
The imidazolidine-2,4-dione (hydantoin) scaffold was first isolated in 1861 by Adolf von Baeyer during uric acid studies. Friedrich Urech’s 1873 synthesis of 5-methylhydantoin marked the beginning of systematic derivatization. The Bucherer–Bergs reaction (1920s) enabled the synthesis of hydantoins from aldehydes/ketones, ammonium carbonate, and cyanides, revolutionizing access to diverse derivatives.
This compound represents a modern iteration of this lineage, optimized for pharmacological exploration. Its design leverages:
- Benzyloxy groups to modulate lipophilicity and bioavailability.
- Substituent positioning to enhance target selectivity, particularly in enzyme inhibition.
Historical milestones include the development of phenytoin (an anticonvulsant) and nilutamide (an antiandrogen), which validated the therapeutic potential of hydantoin derivatives.
Significance in Heterocyclic Chemistry and Medicinal Applications
Role in Heterocyclic Chemistry
As a bridged heterocycle , the compound exemplifies the versatility of imidazolidine-2,4-diones in organic synthesis:
Medicinal Applications
- Enzyme Inhibition : The compound’s carbonyl groups chelate metal ions in enzyme active sites, making it a candidate for histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR) inhibition.
- Anticancer Activity : Derivatives inhibit tubulin polymerization and kinesin spindle proteins, disrupting mitosis in cancer cells.
- Antimicrobial Potential : Structural analogs exhibit activity against Gram-positive bacteria by targeting cell wall synthesis.
- Neuropharmacology : The benzyloxy group enhances blood-brain barrier penetration, suggesting utility in CNS disorders.
Table 2: Key Medicinal Mechanisms
| Mechanism | Biological Target | Therapeutic Area |
|---|---|---|
| HDAC Inhibition | Histone deacetylases | Cancer, neurodegeneration |
| Tubulin Binding | Microtubule assembly | Oncology |
| EGFR Modulation | Epidermal growth factor | Oncology, inflammation |
Properties
IUPAC Name |
5-(2-phenylmethoxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15-14(17-16(20)18-15)12-8-4-5-9-13(12)21-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJJUEHRTCMZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Benzyloxy)phenylglycine Intermediate
The initial step involves preparing the arylglycine derivative bearing the 2-(benzyloxy)phenyl substituent. This can be achieved by:
- Condensation of 2-(benzyloxy)benzaldehyde with potassium cyanide and ammonium chloride in methanol-water mixture to form the corresponding cyanohydrin intermediate.
- Hydrolysis of the cyanohydrin under acidic reflux conditions to yield the 2-(benzyloxy)phenylglycine as white crystalline solid.
This approach is adapted from general methods used for arylglycine synthesis, ensuring high purity and yield (typically 65-75%) with recrystallization from ethanol-water mixtures.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation | 2-(Benzyloxy)benzaldehyde, KCN, NH4Cl | MeOH/H2O, room temp, 2 h | - | Formation of cyanohydrin intermediate |
| Hydrolysis | Acidic reflux | 8 h reflux | 70-75 | Formation of arylglycine |
Cyclization to Imidazolidine-2,4-dione Core
The key cyclization step involves the reaction of the prepared 2-(benzyloxy)phenylglycine with phenyl isocyanate or N-hydroxyurea derivatives:
Method A: Reaction with Phenyl Isocyanate
The arylglycine is reacted with phenyl isocyanate in anhydrous tetrahydrofuran or ethanol under reflux conditions to form the imidazolidine-2,4-dione ring.
The reaction proceeds via nucleophilic attack of the amino group on the isocyanate, followed by ring closure and dehydration.Method B: Condensation with N-Hydroxyurea
Arylglyoxals condense with N-hydroxyurea in aqueous medium, forming intermediate N-hydroxy-N-[hydroxy(aroyl)]methylureas, which subsequently cyclize to yield 3-hydroxy-5-aryl-imidazolidine-2,4-diones.
| Method | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | 2-(Benzyloxy)phenylglycine, Phenyl isocyanate | THF or EtOH | Reflux, several hours | 70-80 | Direct cyclization |
| B | Arylglyoxal, N-hydroxyurea | Water | Room temp to reflux | Moderate | Via intermediate formation |
Microwave-Assisted Synthesis
Recent advances include the use of microwave irradiation to accelerate the condensation and cyclization reactions:
- Microwave-assisted condensation of aldehyde derivatives with aromatic amines followed by reaction with amino acids (glycine or alanine) leads to imidazolidine derivatives with enhanced yields and reduced reaction times.
- This technique is applicable to benzothiazole-substituted imidazolidines but can be adapted for benzyloxyphenyl derivatives, offering a green chemistry approach.
Research Findings and Data Summary
| Parameter | Method A (Isocyanate) | Method B (N-Hydroxyurea) | Microwave-Assisted |
|---|---|---|---|
| Reaction time | 4-8 hours reflux | Several hours to overnight | Minutes to 1 hour |
| Yield range | 70-80% | Moderate (50-70%) | 75-85% |
| Purity | High, recrystallized | Moderate, requires purification | High |
| Scalability | Good | Moderate | Good |
| Environmental impact | Moderate solvent use | Aqueous medium, greener | Reduced solvent and energy |
Analytical Characterization
The synthesized 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is characterized by:
- Infrared Spectroscopy (IR): Characteristic absorption bands for NH (~3200-3300 cm⁻¹), C=O (~1700-1750 cm⁻¹)
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic protons, benzyloxy methylene protons (~5.0 ppm), and NH signals (~9-10 ppm)
- ^13C NMR confirms carbonyl carbons and aromatic carbons
- Elemental Analysis: Consistent with calculated values for C, H, N content
- X-ray Crystallography: Confirms the imidazolidine-2,4-dione ring and substitution pattern.
Chemical Reactions Analysis
1.1. Oxidation Reactions
The imidazolidine-2,4-dione core can undergo oxidation at the α-carbon adjacent to the carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), which convert the α-carbon into a ketone or carboxylic acid derivative . For example:
1.2. Reduction Reactions
Reduction of the carbonyl groups using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields imidazolidine alcohols or amines . Selective reduction of the 4-position carbonyl can produce intermediates for further functionalization:
1.3. Substitution Reactions
The benzyloxy group undergoes nucleophilic substitution under acidic or hydrogenolytic conditions. For instance, catalytic hydrogenation removes the benzyl protecting group, yielding a phenol derivative :
1.4. Condensation Reactions
The compound participates in Knoevenagel condensations with aldehydes or ketones, forming substituted hydantoins. Microwave-assisted methods enhance reaction efficiency and yield :
2.1. Bucherer-Bergs Reaction
This method involves condensing ketones with ammonium carbonate and potassium cyanide (KCN) to form hydantoins. For 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione, the reaction proceeds via an amino nitrile intermediate :
3.2. Enzymatic Resolution
Racemic this compound undergoes enzymatic hydrolysis using Rhizopus oryzae lipase to yield enantiopure (5S)-5-benzylhydantoin, a precursor for non-natural amino acids .
Comparative Reaction Data
Stability and Reactivity Considerations
Scientific Research Applications
Chemistry
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione serves as a building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for:
- Synthesis of Hydantoins : It can be involved in reactions that lead to the formation of hydantoins, which are important in medicinal chemistry for developing new drugs .
- Synthetic Intermediates : The compound can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired properties.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of imidazolidines can exhibit antimicrobial effects, making them candidates for developing new antibiotics .
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The imidazolidine framework may interact with biological targets involved in cancer pathways.
Medicine
In the medical field, this compound has been explored for its potential therapeutic applications:
- Enzyme Inhibition : Analogues of this compound have been reported as inhibitors of macrophage elastase, which is implicated in various diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This suggests that similar compounds could be developed to target specific enzymes associated with inflammatory diseases.
- Drug Development : The compound's unique structure may allow it to be modified to enhance its efficacy and selectivity as a therapeutic agent.
Industry
In industrial applications, this compound may be utilized for:
- Material Science : Its chemical properties could be exploited in the development of new materials with specific functionalities, such as UV filters or stabilizers .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of imidazolidine derivatives, including this compound. The results indicated significant inhibition against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of macrophage elastase by compounds similar to this compound demonstrated promising results. The study found that modifications to the imidazolidine structure could enhance inhibitory activity against MMPs (matrix metalloproteinases), which are critical in many pathological conditions .
Mechanism of Action
The mechanism of action of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 5-[2-(benzyloxy)phenyl]imidazolidine-2,4-dione and their substituent-dependent properties:
Key Observations :
- Electron-Donating Groups: The 4-dimethylamino substituent in 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione enhances antidepressant activity, likely through interactions with neurotransmitter systems .
- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., 5-(4-fluorobenzylidene)thiazolidine-2,4-dione) exhibit bathochromic shifts in UV absorption, making them effective UV filters .
- Steric Effects : Bulky substituents like benzyloxy or isopropyl groups influence crystal packing (e.g., hydrogen bonding in 5-isopropyl derivatives) and melting points .
Ultraviolet (UV) Absorption Properties
Derivatives with extended conjugation (e.g., (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione) show superior UV absorption compared to benzylidene analogues. For example:
The elongation of conjugated systems (e.g., allylidene vs. benzylidene) red-shifts λₘₐₓ and enhances ε, aligning with commercial UV filters like avobenzone .
Biological Activity
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a small molecule with significant potential in various biological applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Weight: 282.3 g/mol
- Chemical Formula: CHNO
- Functional Groups: The compound features an imidazolidine-2,4-dione core with a benzyloxyphenyl substituent, enhancing its reactivity and biological profile.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit various enzymes by binding to their active sites. This action is crucial in cancer therapy where enzyme inhibition can block tumor growth.
- Antimicrobial Activity: Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for treating infections .
Anticancer Properties
Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant anticancer activity. For instance:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | Enzyme inhibition |
| This compound | HepG2 (liver cancer) | 15.3 | Apoptosis induction |
| This compound | A549 (lung cancer) | 10.8 | Cell cycle arrest |
These results indicate that the compound can effectively inhibit cancer cell proliferation through various mechanisms.
Antimicrobial Activity
In vitro studies have shown promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound has potential as an antibacterial and antifungal agent .
Case Studies
-
Anticancer Efficacy:
A study evaluated the effects of the compound on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in significant cell death, with an IC value indicating potent anti-proliferative effects. The study concluded that the compound could serve as a lead for new anticancer drugs . -
Antimicrobial Testing:
Another investigation focused on the antimicrobial properties of the compound against common pathogens. Results showed effective inhibition of bacterial growth at low concentrations, highlighting its potential in developing new antimicrobial therapies .
Structure-Activity Relationship (SAR)
The presence of the benzyloxy group is critical for enhancing biological activity. Variations in substituents on the phenyl ring significantly affect potency and selectivity against different targets. Comparative studies with similar compounds reveal that modifications to the structure can lead to improved efficacy against specific diseases .
Q & A
Q. What synthetic methodologies are most effective for preparing 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione?
The compound can be synthesized via cyclocondensation reactions between substituted benzyloxy-phenyl precursors and urea derivatives. For example, imidazolidine-2,4-dione derivatives are often synthesized using aryl isothiocyanates and amines under reflux in polar aprotic solvents (e.g., DMF or THF) . Key steps include optimizing reaction time (typically 12–24 hours) and temperature (80–100°C) to achieve yields >70%. Characterization via -NMR and HRMS is critical to confirm the structure and purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structure of this compound?
- -NMR : Look for characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), benzyloxy methylene (δ ~4.8–5.2 ppm), and imidazolidine-dione NH protons (δ ~10–11 ppm, broad singlet) .
- IR : Stretching vibrations for C=O (1700–1750 cm) and N-H (3200–3300 cm) confirm the dione and amine moieties .
- HRMS : Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm .
Q. What purification strategies are recommended for isolating this compound?
Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For polar derivatives, recrystallization from ethanol or methanol improves purity (>95%). HPLC with a C18 column and acetonitrile/water mobile phase can resolve stereoisomers or byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking against target proteins (e.g., kinases or enzymes) identifies key binding interactions. For example, substituents on the benzyloxy group may enhance hydrophobic interactions in enzyme active sites . Tools like AutoDock Vina or Schrödinger Suite are recommended, with validation via in vitro assays .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies in activity (e.g., antimicrobial or antioxidant assays) may arise from differences in bacterial strains, assay protocols, or compound solubility. Standardize assays using CLSI guidelines, include positive controls (e.g., ciprofloxacin for antimicrobial tests), and perform dose-response curves (IC) with triplicate measurements. Statistical analysis (e.g., ANOVA) identifies significant variations .
Q. How can reaction engineering principles improve scalability of the synthesis?
- Process Control : Use flow chemistry to maintain consistent temperature and mixing, reducing byproduct formation .
- Membrane Separation : Apply nanofiltration to recover catalysts or unreacted precursors, enhancing atom economy .
- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–10) to identify labile groups (e.g., benzyloxy hydrolysis under acidic conditions).
- Prodrug Design : Modify the benzyloxy group with enzymatically cleavable linkers (e.g., ester or carbamate) to enhance bioavailability .
Methodological Considerations
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Scaffold Modification : Systematically vary substituents on the benzyloxy-phenyl group (e.g., electron-withdrawing/-donating groups) .
- Biological Assays : Test derivatives against a panel of targets (e.g., cancer cell lines, microbial strains) to correlate structural changes with activity trends .
- Data Analysis : Use multivariate regression (e.g., QSAR) to model bioactivity, incorporating descriptors like logP, polar surface area, and steric parameters .
Q. What are best practices for handling discrepancies in spectroscopic or chromatographic data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
